molecular formula C14H9Cl2N3O3S B4194109 N-(2,5-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-(2,5-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No. B4194109
M. Wt: 370.2 g/mol
InChI Key: BMFIZLOTCZTFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, commonly known as DFT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFT belongs to the class of thioacetamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of DFT is not fully understood, but it is believed to be due to its ability to inhibit various enzymes and proteins involved in cell growth and proliferation. DFT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and regulation.
Biochemical and Physiological Effects:
DFT has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, DFT has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

DFT has several advantages for lab experiments, including its simple synthesis method and potent biological activities. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into consideration when designing experiments using DFT.

Future Directions

There are several future directions for research on DFT, including its potential applications in drug development and cancer therapy. Researchers are also interested in exploring the molecular mechanisms of DFT's biological activities and identifying new targets for its therapeutic use. In addition, further studies are needed to determine the optimal dosage and administration of DFT for various applications.
Conclusion:
DFT is a chemical compound with significant potential for various applications in scientific research. Its potent biological activities and simple synthesis method make it an attractive choice for researchers in various fields. Further studies are needed to fully understand its mechanism of action and identify new applications for its use.

Scientific Research Applications

DFT has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antimicrobial, and antifungal activities. DFT has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to possess potent antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal strains.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O3S/c15-8-3-4-9(16)10(6-8)17-12(20)7-23-14-19-18-13(22-14)11-2-1-5-21-11/h1-6H,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFIZLOTCZTFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.